N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide
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Description
N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C17H23N5O3 and its molecular weight is 345.403. The purity is usually 95%.
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Scientific Research Applications
Antiviral Activity
One notable application of related compounds involves the in vitro antiviral activity against human rhinovirus (HRV). A study highlighted a novel, irreversible inhibitor of HRV 3C protease, demonstrating activity across all HRV serotypes tested, as well as related picornaviruses, with no adverse effects observed in nonclinical safety studies. This compound also exhibited safe and well-tolerated profiles in human volunteers, suggesting potential for therapeutic application against HRV infections (Patick et al., 2005).
Glycolic Acid Oxidase Inhibition
Another research avenue involves the synthesis and study of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives as inhibitors of glycolic acid oxidase (GAO). This study identified compounds with large lipophilic 4-substituents as potent, competitive inhibitors of GAO, which could potentially reduce urinary oxalate levels, offering therapeutic strategies for conditions like ethylene glycol poisoning (Rooney et al., 1983).
Anticancer Pharmacophores
The synthesis, characterization, and bioactivity studies of pyrazole derivatives have identified antitumor, antifungal, and antibacterial pharmacophore sites. Such studies are crucial in the design and development of new compounds with potential anticancer properties (Titi et al., 2020).
Catalytic Activity in Ethylene Oligomerization
Research into (pyrazolyl)-(phosphinoyl)pyridine iron(II), cobalt(II), and nickel(II) complexes has unveiled their utility in catalyzing ethylene oligomerization. These complexes have shown potential in producing C4 as the major product, alongside C6 and C8 oligomers, underlining their significance in industrial applications (Nyamato et al., 2015).
Chemosensors for Metal Cations
The development of colorimetric chemosensors based on pyrrolinone ester and azo-pyrazole moieties has demonstrated the ability for naked-eye recognition of metal cations like Cu2+, Zn2+, and Co2+. Such compounds hold promise for applications in environmental monitoring and metal ion detection (Aysha et al., 2021).
Properties
IUPAC Name |
N'-(5-methyl-1,2-oxazol-3-yl)-N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3/c1-12-10-15(20-25-12)19-17(24)16(23)18-11-14(22-8-3-4-9-22)13-6-5-7-21(13)2/h5-7,10,14H,3-4,8-9,11H2,1-2H3,(H,18,23)(H,19,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTXLRJGUBGDEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC=CN2C)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.